molecular formula C9H8N3O2+ B14656424 4-Cyano-2,5-dimethoxybenzenediazonium CAS No. 46300-01-0

4-Cyano-2,5-dimethoxybenzenediazonium

Cat. No.: B14656424
CAS No.: 46300-01-0
M. Wt: 190.18 g/mol
InChI Key: SMAINMIHMWGFQE-UHFFFAOYSA-N
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Description

4-Cyano-2,5-dimethoxybenzenediazonium is a diazonium salt characterized by a benzenediazonium core substituted with a cyano group (-CN) at the 4-position and methoxy groups (-OCH₃) at the 2- and 5-positions. Diazonium salts are critical intermediates in organic synthesis, particularly in coupling reactions (e.g., azo dye formation) and aryl functionalization. The electron-withdrawing cyano group and electron-donating methoxy substituents create a unique electronic profile, influencing reactivity, stability, and solubility.

Properties

CAS No.

46300-01-0

Molecular Formula

C9H8N3O2+

Molecular Weight

190.18 g/mol

IUPAC Name

4-cyano-2,5-dimethoxybenzenediazonium

InChI

InChI=1S/C9H8N3O2/c1-13-8-4-7(12-11)9(14-2)3-6(8)5-10/h3-4H,1-2H3/q+1

InChI Key

SMAINMIHMWGFQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-dimethoxybenzenediazonium typically involves the diazotization of 4-cyano-2,5-dimethoxyaniline. The process includes the following steps:

Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2,5-dimethoxybenzenediazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituents on benzenediazonium salts significantly alter their electronic properties:

  • This contrasts with 4-methoxybenzenediazonium chloride, where the electron-donating methoxy group (-OCH₃) stabilizes the diazonium ion, reducing reactivity but enhancing thermal stability .
  • Electron-donating groups (EDGs) : Salts like 4-methylbenzenediazonium chloride (with -CH₃) exhibit moderate reactivity and stability, balancing electronic effects.

Table 1: Comparative Properties of Diazonium Salts

Compound Name Substituents Reactivity (Coupling) Stability Solubility (Polar Solvents)
4-Cyano-2,5-dimethoxybenzenediazonium -CN (4), -OCH₃ (2,5) High Moderate Moderate
4-Methoxybenzenediazonium chloride -OCH₃ (4) Moderate High High
4-Chlorobenzenediazonium chloride -Cl (4) High Low Low
Benzenediazonium chloride -H (4) Low Low High

Notes:

  • Reactivity trends are inferred from substituent electronic effects and coupling reaction efficiency .
  • Stability reflects thermal decomposition rates, with EDGs enhancing stability.

Research Findings and Limitations

  • Stability: The 2,5-dimethoxy substituents may enhance solubility in polar solvents (e.g., ethanol) compared to non-polar analogs like 4-methylbenzenediazonium chloride.

Limitations :

  • Direct experimental data on this compound are absent in the provided evidence; conclusions are drawn from analogous compounds.
  • Contradictions in substituent effects (e.g., stability vs. reactivity) require empirical validation.

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